molecular formula C17H19NO4 B030216 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone CAS No. 1246819-44-2

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

Cat. No.: B030216
CAS No.: 1246819-44-2
M. Wt: 301.34 g/mol
InChI Key: GKIAZVRWKQSNAD-UHFFFAOYSA-N
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Description

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Acetylation: The acetyl group is introduced at the 7-position of the benzofuran ring using acetyl chloride or acetic anhydride in the presence of a catalyst like pyridine.

    Oxazolidinone Formation: The oxazolidinone ring is formed by reacting the acetylated benzofuran with an appropriate isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol or alkane.

    Substitution: Electrophilic or nucleophilic substitution reactions can take place at various positions on the benzofuran ring or the oxazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone: shares structural similarities with other oxazolidinones and benzofuran derivatives.

    Oxazolidinones: Known for their antibacterial properties, such as linezolid.

    Benzofuran Derivatives: Studied for their diverse biological activities, including anti-inflammatory and anticancer effects.

Uniqueness

    Structural Features: The unique combination of the benzofuran and oxazolidinone moieties in this compound may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-(7-acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIAZVRWKQSNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542342
Record name 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-44-2
Record name 5-(7-Acetyl-1-benzofuran-2-yl)-3-tert-butyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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